molecular formula C16H12Cl2N2O B2440167 N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide CAS No. 866132-46-9

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide

Cat. No.: B2440167
CAS No.: 866132-46-9
M. Wt: 319.19
InChI Key: IJHLWBFZDNDNPX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide typically involves the reaction of 3,4-dichlorobenzylamine with indole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted indole derivatives.

    Oxidation Reactions: Formation of oxindole derivatives.

    Reduction Reactions: Formation of amine derivatives

Scientific Research Applications

Chemistry: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown affinity towards specific biological targets, making it a candidate for drug development .

Industry: The compound is also explored for its potential use in the development of new materials with unique properties, such as polymers and coatings .

Comparison with Similar Compounds

  • 2-(3,4-dichlorobenzyl)-1H-benzimidazole
  • 3,5-dichlorobenzamide derivatives
  • N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide

Comparison: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is unique due to its specific structural features, such as the indole ring and the 3,4-dichlorobenzyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of the indole ring may enhance its ability to interact with biological targets, making it a more potent candidate for drug development .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c17-13-6-5-10(7-14(13)18)8-20-16(21)12-9-19-15-4-2-1-3-11(12)15/h1-7,9,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHLWBFZDNDNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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